N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,4,6-trimethylbenzenesulfonamide
Description
N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,4,6-trimethylbenzenesulfonamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science. The presence of the triazole ring and the sulfonamide group in its structure suggests that it may exhibit unique chemical and biological properties.
Properties
Molecular Formula |
C18H19FN4O2S |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H19FN4O2S/c1-12-7-13(2)17(14(3)8-12)26(24,25)22-18-20-11-23(21-18)10-15-5-4-6-16(19)9-15/h4-9,11H,10H2,1-3H3,(H,21,22) |
InChI Key |
QUCYFIPJCBBOMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NN(C=N2)CC3=CC(=CC=C3)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,4,6-trimethylbenzenesulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide and the triazole intermediate.
Sulfonamide Formation: The final step involves the reaction of the triazole derivative with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Fluorobenzyl halide in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Pharmaceuticals: The compound may be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: It can be explored for its potential use in the development of novel materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the sulfonamide group may play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2,4,6-trimethylbenzenesulfonamide
- N-[1-(3-bromobenzyl)-1H-1,2,4-triazol-3-yl]-2,4,6-trimethylbenzenesulfonamide
- N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2,4,6-trimethylbenzenesulfonamide
Uniqueness
N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,4,6-trimethylbenzenesulfonamide is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the stability, lipophilicity, and bioavailability of compounds, making this compound potentially more effective in its applications compared to its analogs with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
